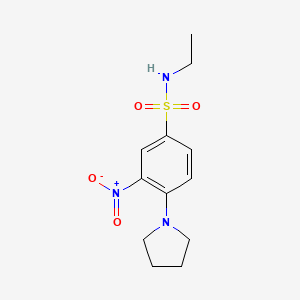

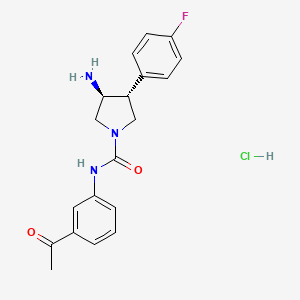

![molecular formula C16H23N5O2S B7434852 N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and involved in a range of physiological processes, including osmoregulation, mechanotransduction, and nociception. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, such as pain, inflammation, and edema.

Mechanism of Action

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide activates TRPV4 channels by binding to a specific site on the channel protein, leading to the opening of the channel pore and influx of cations, such as calcium and sodium. The activation of TRPV4 channels by N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide can trigger various downstream signaling pathways, such as the activation of calcium-dependent enzymes and ion channels, the release of neurotransmitters and cytokines, and the modulation of gene expression.

Biochemical and Physiological Effects

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been shown to induce a range of biochemical and physiological effects in various cell types and tissues. For example, N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide can induce calcium influx and depolarization in neurons, leading to the release of neurotransmitters and the modulation of synaptic transmission. N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide can also induce the release of cytokines and chemokines in immune cells, leading to the modulation of immune responses. Moreover, N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide can induce vasodilation and increase vascular permeability in endothelial cells, leading to the modulation of blood flow and edema formation.

Advantages and Limitations for Lab Experiments

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for TRPV4 channels, allowing for specific activation of TRPV4 channels without affecting other ion channels or receptors. Another advantage is its well-established synthesis method and pharmacological profile, allowing for reproducible and reliable results. However, one limitation is its potential off-target effects and toxicity at high concentrations, requiring careful dose selection and control. Another limitation is its potential species and tissue-specific effects, requiring careful consideration of experimental conditions and interpretation of results.

Future Directions

There are several future directions for the research on N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide and TRPV4 channels. One direction is the development of novel TRPV4 channel modulators with improved pharmacological properties and therapeutic potential. Another direction is the investigation of the roles of TRPV4 channels in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Moreover, the elucidation of the molecular mechanisms underlying the activation and modulation of TRPV4 channels by N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide and other ligands can provide insights into the structure-function relationships of TRPV4 channels and facilitate the rational design of novel modulators.

Synthesis Methods

The synthesis of N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide involves several steps, including the preparation of the key intermediate 1-(5-pyrrol-1-ylpyrazin-2-yl)piperidine, followed by the coupling with propane-1-sulfonyl chloride and subsequent deprotection. The final product is obtained in high purity and yield, suitable for further pharmacological studies.

Scientific Research Applications

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been widely used as a research tool to investigate the physiological and pathological roles of TRPV4 channels. It has been shown to activate TRPV4 channels in various cell types, including neurons, endothelial cells, and immune cells. N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been used to study the involvement of TRPV4 channels in various physiological processes, such as osmoregulation, mechanotransduction, and thermoregulation. Moreover, N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been used to investigate the pathological roles of TRPV4 channels in various diseases, such as pain, inflammation, and edema.

properties

IUPAC Name |

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2S/c1-2-11-24(22,23)19-14-5-9-21(10-6-14)16-13-17-15(12-18-16)20-7-3-4-8-20/h3-4,7-8,12-14,19H,2,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKQTIRHDSDHIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CCN(CC1)C2=NC=C(N=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

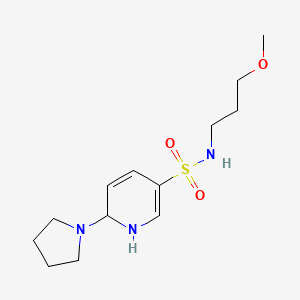

![4-(4-hydroxypiperidin-1-yl)-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-4-oxobutanamide](/img/structure/B7434769.png)

![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)

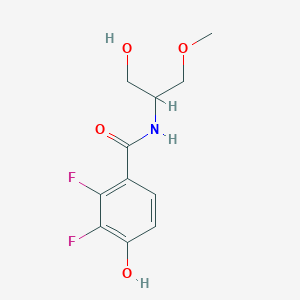

![N-(2-hydroxyethyl)-5-[2-methoxyethyl(methyl)amino]pyridine-2-sulfonamide](/img/structure/B7434806.png)

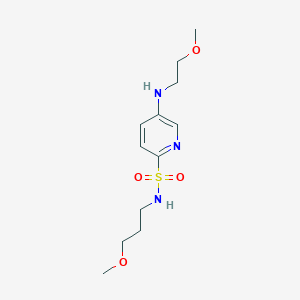

![methyl 4-[[6-(oxan-4-yloxy)pyrimidin-4-yl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7434816.png)

![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)

![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)

![3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)

![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)